5-Phenylethynyl-2'-deoxyuridine
Description
Structure
2D Structure
Properties
CAS No. |
77887-20-8 |
|---|---|
Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O5/c20-10-14-13(21)8-15(24-14)19-9-12(16(22)18-17(19)23)7-6-11-4-2-1-3-5-11/h1-5,9,13-15,20-21H,8,10H2,(H,18,22,23)/t13-,14+,15+/m0/s1 |
InChI Key |
HJLOBSRXCVPYOM-RRFJBIMHSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CC3=CC=CC=C3)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CC3=CC=CC=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CC3=CC=CC=C3)CO)O |
Origin of Product |
United States |
The Role of Modified Nucleosides in Advancing Chemical Biology
Modified nucleosides, synthetic analogues of the natural building blocks of DNA and RNA, have become indispensable in the field of chemical biology. nih.govnih.gov These molecules, which feature alterations to the nucleobase, sugar moiety, or phosphate (B84403) backbone, allow for the investigation and manipulation of biological processes with a high degree of precision. open.ac.uknih.gov
One of the primary roles of modified nucleosides is to act as probes of nucleic acid structure and function. By incorporating modifications that alter properties such as base pairing, π-π stacking interactions, or metal chelation, researchers can gain insights into the intricate mechanisms governing DNA replication, transcription, and repair. nih.gov For instance, nucleobase-modified nucleotides have been instrumental in challenging and refining the traditional understanding of the role of hydrogen bonding in DNA stability and polymerase function. nih.govgrafiati.com
Furthermore, modified nucleosides are widely employed as therapeutic agents. open.ac.uk By competing with their natural counterparts, these analogues can inhibit the proliferation of cancer cells or the replication of viruses. nih.gov Their ability to be recognized and phosphorylated by cellular or viral enzymes allows for their incorporation into nascent DNA or RNA chains, leading to chain termination or altered function. nih.govopen.ac.uk The strategic design of these molecules, often involving modifications to the sugar ring, aims to enhance their metabolic stability and pharmacokinetic properties. nih.gov
The introduction of reporter groups, such as fluorophores or isotopic labels, or functional groups like azides and alkynes, has further expanded the utility of modified nucleosides. nih.gov These additions enable the real-time localization and quantitative detection of nucleic acids within cells, providing a window into their dynamic behavior under physiological conditions. nih.gov This has been particularly valuable for studying nucleic acid-protein interactions and the kinetic characteristics of nucleic acid metabolism. nih.gov
Overview of 5 Alkynyl 2 Deoxyuridines As Structural and Functional Probes
Within the diverse family of modified nucleosides, 5-alkynyl-2'-deoxyuridines have emerged as a particularly versatile class of structural and functional probes. The introduction of an alkyne group at the C5 position of the uracil (B121893) base provides a powerful chemical handle for a variety of applications, from modulating DNA stability to enabling advanced detection methods.
The most prominent application of 5-alkynyl-2'-deoxyuridines is in the labeling and detection of newly synthesized DNA. A prime example is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analogue that is readily incorporated into the DNA of proliferating cells. acs.orgwikipedia.org The terminal alkyne of EdU allows for a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". acs.orgjenabioscience.com This reaction enables the covalent attachment of a wide array of reporter molecules, such as fluorescent azides, for sensitive detection without the need for the harsh DNA denaturation steps required for older methods like BrdU incorporation. acs.orgnih.gov This milder detection method preserves cellular architecture and allows for multiplexing with other antibody-based labeling techniques. acs.orgnih.gov
Beyond their use in cell proliferation assays, 5-alkynyl-2'-deoxyuridines have been explored for their ability to influence DNA structure and stability. The incorporation of alkynyl-modified dU:dA base pairs can stabilize DNA duplexes and reinforce helical structures. jenabioscience.com This property is valuable for the development of novel DNA-based nanomaterials and for probing the energetic contributions of base stacking to duplex stability.
Furthermore, the alkynyl group serves as a versatile scaffold for the attachment of larger functional moieties. For instance, the coupling of fluorescent dyes to the alkyne can generate probes that report on their local environment within a DNA duplex, with changes in fluorescence indicating hybridization events. nih.gov The synthesis of various 5-alkynyl-2'-deoxyuridines with different substituents on the alkyne has also been pursued to investigate their potential as anticancer and antiviral agents. researchgate.netresearchgate.net
Historical Context and Evolution of 5 Phenylethynyl 2 Deoxyuridine Research
Regioselective Functionalization of the Uracil (B121893) Base
The introduction of the phenylethynyl group at the C5 position of 2'-deoxyuridine is a key structural modification. This is achieved through highly specific chemical reactions that target this position on the pyrimidine ring.
Palladium-Catalyzed Sonogashira Cross-Coupling Strategies
The Sonogashira reaction is a cornerstone in the synthesis of this compound. wikipedia.orglibretexts.org This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and a vinyl or aryl halide, in this case, a halogenated deoxyuridine. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, and is carried out in the presence of a base, often an amine like triethylamine (B128534), which also serves as a solvent. wikipedia.orglibretexts.orgnih.gov
The synthesis of this compound starts with a previously reported Sonogashira cross-coupling of an iodinated nucleoside precursor with ethynylbenzene. nih.gov This reaction is conducted in the presence of palladium(II) acetate, triphenylphosphine-3,3',3''-trisulfonate (TPPTS), copper(I) iodide, and triethylamine in a water/acetonitrile solvent system, yielding the desired product in high yields. nih.gov Specifically, the reaction of 5-iodo-2'-deoxyuridine with ethynylbenzene has been shown to produce this compound with a 91% yield. nih.gov The mild conditions of the Sonogashira coupling, including the possibility of conducting it at room temperature and in aqueous media, make it particularly suitable for the synthesis of complex molecules like modified nucleosides. wikipedia.orglibretexts.org
| Reactants | Catalyst/Co-catalyst | Base | Solvent | Yield |
| 5-Iodo-2'-deoxyuridine, Ethynylbenzene | Pd(OAc)₂, TPPTS / CuI | Triethylamine (TEA) | H₂O/MeCN (1:1) | 91% |
Precursor Synthesis via 5-Iodo-2'-deoxyuridine Derivatives
The essential precursor for the Sonogashira coupling is a 5-halogenated-2'-deoxyuridine, most commonly 5-iodo-2'-deoxyuridine. nih.govresearchgate.net This starting material can be synthesized through various methods, including the direct iodination of 2'-deoxyuridine. A reliable method for preparing radiolabeled 5-iodo-2'-deoxyuridine involves iododemetallation, for instance, from a chloromercury precursor. nih.gov This process allows for the rapid and efficient synthesis of the iodinated nucleoside. nih.gov The availability and purity of 5-iodo-2'-deoxyuridine are critical for the success of the subsequent cross-coupling reaction. This precursor is also a versatile starting point for creating a variety of other 5-substituted 2'-deoxyuridine analogs through palladium-catalyzed reactions with reagents like tetraorganotin. researchgate.net
Preparation of this compound Phosphoramidites for Oligonucleotide Synthesis
For the incorporation of this compound into a growing DNA chain during automated solid-phase synthesis, it must first be converted into a phosphoramidite (B1245037) derivative. nih.govacs.org This multi-step process involves protecting the hydroxyl groups of the deoxyribose sugar to ensure selective bond formation.
The first step is the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group. This is achieved by reacting this compound with dimethoxytrityl chloride (DMTrCl) in the presence of N,N-dimethylaminopyridine (DMAP), resulting in the formation of 5'-(DMTr)-5-phenylethynyl-2'-deoxyuridine. nih.govacs.org
The final step is the phosphitylation of the 3'-hydroxyl group. The protected nucleoside is dried and dissolved in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere. nih.govacs.org The reaction is cooled, and a base such as N,N-diisopropylethylamine (DIPEA) is added, followed by the phosphitylating agent, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. nih.govacs.org This yields the final this compound phosphoramidite, which is then ready for use in automated DNA synthesizers. nih.govacs.org These phosphoramidite building blocks are instrumental in creating hypermodified oligonucleotides. nih.govacs.orgacs.org
| Step | Reagents | Product |
| 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMTrCl), N,N-dimethylaminopyridine (DMAP) | 5'-(DMTr)-5-phenylethynyl-2'-deoxyuridine |
| 3'-Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA) | 5'-(DMTr)-5-phenylethynyl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
Synthesis of this compound Derivatives with Extended π-Conjugation Systems
To further modulate the properties of oligonucleotides, derivatives of this compound with extended π-conjugation systems have been designed and synthesized. These modifications can influence the electronic and stacking properties of the resulting DNA.
Thio-Substituted this compound Analogs
While direct thio-substitution on the phenylethynyl moiety is less commonly reported, related thio-substituted analogs have been synthesized. An example is 5-(phenylthiomethyl)-2'-deoxyuridine (B1253603), which is generated via the photochemical cleavage of its precursor. capes.gov.br This thionucleoside has been successfully incorporated into DNA oligomers using standard phosphoramidite chemistry, demonstrating the feasibility of introducing thio-containing modifications at the 5-position of deoxyuridine. capes.gov.br
Design and Synthesis of Other Arylethynyl-Linked Deoxyuridines
The Sonogashira coupling methodology has been extended to create dimers and more complex structures of deoxyuridine linked by arylethynyl bridges. For instance, the double Sonogashira coupling of 5-iodo-2'-deoxyuridine with 1,4-diethynylbenzene (B1207667) has been used to synthesize 1,4-phenylenediethynediyl-bridged 2'-deoxyuridines with an 83% yield. nih.gov This creates a rigid, conjugated linker between two nucleoside units. Similarly, dimers of 2'-deoxyuridine have been created through an ethynediyl linkage by coupling diacetyl 5-ethynyl-2'-deoxyuridine (B1671113) with diacetyl 5-iodo-2'-deoxyuridine. nih.gov Furthermore, a variety of other 5-substituted 2'-deoxyuridine analogs have been synthesized to explore their potential as inhibitors of enzymes like thymidylate synthase. nih.govnih.gov The design of these molecules often involves creating analogs that resemble other biomolecules, such as amino acid side chains, to impart new functionalities to the resulting oligonucleotides. nih.govacs.org
| Arylethynyl Linker | Reactants | Yield |
| 1,4-Phenylenediethynediyl | 5-Iodo-2'-deoxyuridine, 1,4-Diethynylbenzene | 83% |
| Ethynediyl | Diacetyl 5-ethynyl-2'-deoxyuridine, Diacetyl 5-iodo-2'-deoxyuridine | 63% (acylated), 79% (deprotected) |
Enzymatic Incorporation into DNA by DNA Polymerases
The enzymatic incorporation of this compound 5'-triphosphate (5-PE-dUTP) into a growing DNA strand is a powerful method for generating modified DNA. This process relies on the ability of DNA polymerases to recognize and utilize the modified nucleotide as a substrate in place of its natural counterpart, thymidine (B127349) triphosphate (dTTP).
The acceptance of a modified nucleotide triphosphate by a DNA polymerase is highly dependent on the specific enzyme and its family. The active site of a polymerase must be able to accommodate the bulky substituent at the C5 position of the pyrimidine ring. Research has shown that polymerases from different families exhibit varying degrees of tolerance for such modifications.
Family B polymerases, such as Pwo, Deep Vent (exo-), and KOD XL, have demonstrated the ability to incorporate nucleotides with C5-alkynyl modifications, including 5-ethynyl-dUTP (5-EdUTP), a close analog of 5-PE-dUTP. jenabioscience.com Studies on various C5-modified dUTPs have found that Vent (exo-) DNA polymerase, in particular, can efficiently incorporate nucleotides with large functional groups attached. nih.govnih.gov In contrast, some polymerases, like Sequenase v. 2.0, have shown to be poor at incorporating such bulky substrates. nih.gov Family A polymerases, like Taq polymerase, can also incorporate these analogs, although sometimes with lower efficiency than Family B enzymes. jenabioscience.comsemanticscholar.org The Klenow fragment of E. coli DNA polymerase I has also been shown to utilize C5-substituted dUTP analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv⁵dUTP), as a substitute for dTTP. nih.govnih.gov
| Polymerase Family | Exemplary Polymerases | Efficiency with Bulky C5-dUTP Analogs |
| Family A | Taq, Tth, E. coli DNA Pol I (Klenow) | Moderate to Good; can be substrate-dependent. jenabioscience.comsemanticscholar.orgnih.govnih.gov |
| Family B | Pwo, Deep Vent (exo-), KOD (exo-), Vent (exo-) | Generally Good to High; often more permissive than Family A. jenabioscience.comnih.govnih.govsemanticscholar.org |
| Other | Sequenase v. 2.0 (T7-like) | Often Poor; sensitive to bulky modifications. nih.gov |
This table is generated based on findings with 5-ethynyl-dUTP and other C5-modified dUTPs.
The chemical structure of the substituent at the C5 position is a critical determinant of whether a DNA polymerase will accept the modified nucleotide. semanticscholar.org The phenylethynyl group of 5-PE-dU presents a significant steric challenge within the polymerase active site. The rigid, planar, and hydrophobic nature of the phenyl ring extends into the major groove of the DNA double helix upon incorporation.
For successful enzymatic incorporation, the polymerase must be able to accommodate this bulk without significant distortion of the enzyme-template-primer complex. The ethynyl linker provides some degree of flexibility and positions the larger phenyl group away from the core nucleobase structure, which may facilitate acceptance. Comparative studies on various C5-modified nucleotides have shown that the generation of full-length PCR products depends heavily on the chemical structures of the substitution and the nature of the polymerase. semanticscholar.org For instance, analogs with protected amino groups were found to be better substrates than those with free amino groups for several polymerases, indicating that both size and chemical functionality of the substituent play a role. semanticscholar.org The ability of polymerases like Vent (exo-) to efficiently incorporate a range of bulky groups suggests a more spacious or flexible active site, making them suitable candidates for utilizing 5-PE-dUTP. nih.gov
Chemical Synthesis of Oligonucleotides Containing this compound
Direct chemical synthesis provides a precise method for placing 5-PE-dU at specific, predefined locations within a DNA oligonucleotide sequence. This approach offers complete control over the composition of the final product, which is crucial for applications in diagnostics, nanotechnology, and structural biology.
The incorporation of 5-PE-dU into oligonucleotides is achieved using automated solid-phase phosphoramidite chemistry. nih.gov This standard method involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG). biosyn.com The process requires a custom-synthesized 5-PE-dU phosphoramidite, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group and the 3'-hydroxyl group is activated as a phosphoramidite.
The synthesis cycle consists of four main steps that are repeated for each nucleotide added: biosyn.commeasurebiology.org
| Step | Reagents | Purpose |
| 1. Detritylation | Dichloroacetic acid (DCA) in dichloromethane | Removes the acid-labile 5'-DMT protecting group, exposing a free 5'-hydroxyl for the next coupling reaction. |
| 2. Coupling | 5-PE-dU phosphoramidite and an activator (e.g., tetrazole) | Couples the activated phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. |
| 3. Capping | Acetic anhydride (B1165640) and N-methylimidazole | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (oligonucleotides with a missing base). |
| 4. Oxidation | Iodine and water in a pyridine/THF solution | Oxidizes the unstable phosphite triester linkage to a stable phosphate (B84403) triester, completing the internucleotide bond. |
After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically by treatment with concentrated ammonia, to yield the final modified DNA product. ttu.ee
Following synthesis and purification, it is essential to verify the identity and purity of the oligonucleotide containing 5-PE-dU. Several analytical techniques are employed for this purpose. Due to the unique nature of the modification, unwanted side reactions can sometimes occur. For instance, in the synthesis of oligonucleotides containing a similar indolylethynyl-dU modification, unwanted iodination of the indole (B1671886) ring was observed during the iodine oxidation step. sdu.dk Using an alternative, non-iodine-based oxidizer can prevent such side reactions. sdu.dk
Standard characterization methods include: sdu.dknih.govnih.govnih.gov
| Technique | Purpose |
| Mass Spectrometry (MS) | Confirms the exact molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the 5-PE-dU modification. MALDI-TOF and Electrospray Ionization (ESI) are commonly used. sdu.dknih.gov |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product. Both anion-exchange and reversed-phase HPLC can separate the full-length product from shorter failure sequences and other impurities. nih.gov |
| Enzymatic Digestion | The oligonucleotide is digested into its constituent nucleosides using enzymes like snake venom phosphodiesterase and alkaline phosphatase. The resulting mixture is analyzed by HPLC to confirm the correct base composition and the presence of the modified nucleoside. nih.gov |
| UV-Visible Spectroscopy | Measures the absorbance of the oligonucleotide solution to determine its concentration. The presence of the phenylethynyl group may alter the absorption spectrum compared to an unmodified oligonucleotide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the covalent structure of the modified nucleoside within the oligonucleotide, although this is more commonly performed on the monomer or short oligomers. nih.gov |
Post-Synthetic Derivatization and Bioconjugation Approaches
A significant advantage of incorporating 5-PE-dU into DNA is that the terminal alkyne of the phenylethynyl group serves as a versatile chemical handle for further modification. This enables the attachment of a wide array of molecules through highly efficient and specific chemical reactions, a process known as bioconjugation.
The most prominent reaction involving the terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". nih.gov This reaction allows for the covalent ligation of an azide-functionalized molecule to the alkyne-modified DNA. The reaction is highly specific, proceeds under mild, aqueous conditions, and is compatible with the complex structure of DNA.
This strategy allows for the post-synthetic conjugation of various moieties, including:
Fluorophores: Attaching fluorescent dyes for applications in DNA imaging, fluorescence in situ hybridization (FISH), and FRET-based assays. jenabioscience.comnih.gov
Biotin (B1667282): For affinity purification of the modified DNA or for use in diagnostic assays involving streptavidin binding. jenabioscience.comnih.gov
Cross-linking agents: To covalently link the DNA to other biomolecules, such as proteins, that have been functionalized with an azide (B81097) group. jenabioscience.com
Therapeutic agents or delivery vehicles: Conjugating drugs or cell-penetrating peptides to improve the properties of oligonucleotide-based therapeutics. researchgate.net
This post-synthetic approach is often more practical than synthesizing a complex conjugate from the start, as it separates the challenges of oligonucleotide synthesis from those of handling potentially sensitive functional molecules. nih.govresearchgate.net Automated systems have even been developed to perform the click chemistry reaction while the oligonucleotide is still on the solid support, streamlining the entire process from synthesis to conjugation. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and represents the most widely used method for modifying alkyne-functionalized nucleic acids. science.gov This reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne of a pEdU residue incorporated into a nucleic acid strand and an azide-functionalized molecule. mdpi.compharmaxchange.info The process is renowned for its high efficiency, exceptional specificity, and the mild, often aqueous, conditions under which it proceeds. pharmaxchange.infoorganic-chemistry.org A key feature of the copper(I)-catalyzed reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer, which provides a stable and inert linkage between the nucleic acid and the desired functional group. mdpi.comnih.govacs.org
The catalytic cycle relies on a copper(I) species, which can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent, most commonly sodium ascorbate. organic-chemistry.orgnih.gov The use of copper-stabilizing ligands, such as tris(triazole) derivatives, has been shown to accelerate the reaction and mitigate oxidative damage to biomolecules that can be caused by the Cu(I)/Cu(II)/ascorbate/O₂ redox system. nih.gov For instances where proteins or other sensitive biological components are present, performing the reaction under anaerobic conditions can further prevent oxidation and enhance the reaction rate. nih.gov
A prominent application analogous to pEdU modification is the labeling of nascent DNA with the structurally similar 5-ethynyl-2'-deoxyuridine (EdU). nih.govjenabioscience.com Once EdU is incorporated into the DNA of proliferating cells, the ethynyl group is available for CuAAC-mediated conjugation with an azide-bearing fluorescent dye or biotin tag, enabling visualization and purification of the newly synthesized DNA. jenabioscience.comstressmarq.com The phenylethynyl group of pEdU functions identically as a substrate for CuAAC, allowing for the covalent attachment of a diverse range of azide-modified payloads to oligonucleotides for therapeutic and diagnostic applications.
Table 1: Typical Components for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Nucleic Acids
| Component | Function | Typical Reagents/Concentrations | Notes |
| Alkyne Source | The modifiable nucleoside incorporated into the nucleic acid. | This compound (within DNA/RNA) | The terminal alkyne is the reactive handle. |
| Azide Reagent | The molecule to be conjugated (e.g., fluorophore, biotin). | Azide-functionalized reporters (e.g., Azide-Fluor 488) | Must contain an azide (-N₃) group. |
| Copper(I) Catalyst | Catalyzes the cycloaddition reaction. | CuSO₄ (from Cu(II) salt) or CuI, CuBr (Cu(I) salts) | Typically used in catalytic amounts (e.g., 0.05-1 mol %). nih.gov |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state and prevents oxidative side reactions. | Sodium Ascorbate | Used in excess relative to the copper catalyst. nih.gov |
| Ligand (Optional) | Stabilizes the Cu(I) ion, accelerates the reaction, and reduces biomolecule damage. | Tris-(Benzyltriazolylmethyl)amine (TBTA), Bathophenanthroline | Particularly useful for reactions involving sensitive biological samples. nih.govnih.gov |
| Solvent | The reaction medium. | Aqueous buffers (e.g., PBS, HEPES), DMSO/water mixtures | The reaction often performs best in aqueous systems. pharmaxchange.info |
Alternative Chemistries for Functional Labeling
While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a limitation for applications involving living cells or organisms. tcichemicals.com This has spurred the development of alternative, copper-free labeling chemistries.
The most significant alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgnih.gov This reaction proceeds without any metal catalyst by utilizing a "strain-activated" alkyne, typically a cyclooctyne (B158145) derivative, which possesses significant ring strain (~18 kcal/mol). sigmaaldrich.comwikipedia.org This inherent strain dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. tcichemicals.comsigmaaldrich.com
Commonly used strained alkynes for SPAAC include dibenzocyclooctyne (DBCO) and difluorinated cyclooctyne (DIFO). tcichemicals.comwikipedia.org In this approach, a pEdU-modified nucleic acid would be reacted with a DBCO- or DIFO-conjugated reporter molecule. The primary advantage of SPAAC is its bioorthogonality; the reaction is highly specific and occurs without interfering with biological processes or requiring toxic catalysts, making it ideal for in vivo imaging and tracking. nih.govsigmaaldrich.com While the reaction kinetics of SPAAC can be comparable to CuAAC, it often produces a mixture of regioisomeric triazole products, and the requisite strained alkyne reagents are generally larger and more complex than the simple terminal alkynes used in CuAAC. nih.govwikipedia.org
Another, less common, alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike CuAAC which yields 1,4-disubstituted triazoles, ruthenium catalysts direct the reaction to regioselectively produce the 1,5-disubstituted isomer. organic-chemistry.orgacs.org This alternative regioselectivity can be advantageous for specific applications in material science or for creating constrained molecular structures. acs.org
Table 2: Comparison of Major Chemistries for Labeling Alkyne-Modified Nucleic Acids
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) | None (driven by ring strain) sigmaaldrich.com |
| Key Advantage | High reaction rate, simple reagents, high yield. organic-chemistry.org | Bioorthogonal, suitable for live-cell applications (no catalyst toxicity). tcichemicals.comnih.gov |
| Key Disadvantage | Catalyst cytotoxicity limits in vivo use. tcichemicals.com | Requires complex, bulky strained alkyne reagents; can have slower kinetics. nih.gov |
| Regioselectivity | Exclusively 1,4-disubstituted triazole. acs.org | Typically yields a mixture of regioisomers. wikipedia.org |
| Reaction Partners | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
Photophysical Properties and Spectroscopic Probe Applications of 5 Phenylethynyl 2 Deoxyuridine
Intrinsic Fluorescence and Luminescence Characteristics
Unlike its parent nucleoside, deoxyuridine, 5-Phenylethynyl-2'-deoxyuridine is intrinsically fluorescent. The introduction of the phenylethynyl group creates a larger, more delocalized π-electron system that can absorb ultraviolet (UV) light and subsequently emit a portion of that energy as fluorescence. This inherent luminescence is a rare property among modified nucleosides and is central to its application as a spectroscopic probe. nih.gov
The fluorescence quantum yield (Φ), which measures the efficiency of the fluorescence process, and the specific wavelengths of absorption and emission are key parameters. While the exact quantum yield can vary depending on environmental factors, the compound's ability to fluoresce provides a direct mechanism for its detection. The ethynyl (B1212043) linkage ensures that the phenyl group is held in a relatively fixed position, which contributes to its fluorescent nature, as unrestricted molecular motion often provides non-radiative pathways for an excited state to decay, thus quenching fluorescence.
Derivatives of this compound, such as those where the phenyl group is replaced by a pyrenyl group, have been synthesized to further enhance these fluorescent properties for specific applications. nih.gov The core principle remains the same: the C5-alkynyl modification of the pyrimidine (B1678525) ring is a robust strategy for creating fluorescent nucleoside analogues. semanticscholar.org
Environmentally Sensitive Photophysical Responses
A key feature of this compound and related compounds is the sensitivity of their fluorescence to the surrounding environment. This responsiveness allows them to act as molecular reporters, providing information about the polarity and viscosity of their immediate vicinity.
The fluorescence of this compound derivatives often exhibits solvatochromism, where the emission spectrum shifts in response to changes in solvent polarity. beilstein-journals.orgnih.govnih.gov This phenomenon arises from the difference in how polar and non-polar solvents stabilize the electronic ground and excited states of the fluorophore.
In many donor-acceptor dye systems, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a red-shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity makes these probes valuable for studying environments with varying polarity, such as the interior of a DNA duplex versus the aqueous solvent. nih.gov The table below details the photophysical properties of a related solvatochromic dye in different solvents, illustrating the typical shifts observed.
Table 1: Photophysical Properties of a Solvatochromic Azothiazole Dye in Various Solvents This table shows data for a representative solvatochromic dye to illustrate the principle of solvent-dependent spectral shifts, as specific data for this compound was not available in the provided search results.
| Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|
| n-Hexane | 526 | 21,500 |
| Toluene | 545 | 23,000 |
| Dichloromethane (B109758) | 569 | 26,100 |
| Acetone | 572 | 26,000 |
| Acetonitrile | 574 | 26,000 |
| Ethanol | 583 | 24,900 |
Data sourced from a study on 5-phenylamino-substituted azothiazole dyes, which demonstrates strong positive solvatochromism. nih.gov
The fluorescence intensity and lifetime of certain deoxyuridine analogues are significantly influenced by the viscosity of the medium. This effect is particularly prominent in molecules known as "molecular rotors," where intramolecular rotation provides a non-radiative pathway for de-excitation. nih.gov
In a low-viscosity environment, the phenylethynyl group can rotate more freely, which quenches fluorescence. However, in a more viscous or sterically constrained environment, such as the interior of a folded nucleic acid structure, this rotation is hindered. The restriction of this non-radiative decay pathway leads to a significant enhancement of the fluorescence quantum yield and a longer fluorescence lifetime. nih.gov For example, a deoxyuridine-based molecular rotor showed a 30-fold increase in fluorescence intensity as the viscosity of a glycerol/methanol solution was increased, with the fluorescence lifetime also increasing correspondingly. nih.gov This property makes these compounds excellent sensors for local microviscosity.
Fluorescent Detection of Nucleic Acid Hybridization
One of the most powerful applications of this compound is as a probe for monitoring nucleic acid hybridization. Its fluorescence properties change predictably upon the formation of a DNA or RNA duplex. nih.gov
When an oligonucleotide containing this compound hybridizes with its complementary strand, a significant increase in fluorescence intensity is often observed. researchgate.net This enhancement is primarily attributed to the mechanisms described above:
Steric Hindrance: Upon formation of the double helix, the 5-phenylethynyl group is positioned within the major groove of the DNA. The close packing of the surrounding base pairs and the sugar-phosphate backbone restricts the rotational freedom of the phenylethynyl moiety. This steric confinement inhibits the non-radiative decay processes, causing a larger fraction of the excited molecules to relax via fluorescence.
Hydrophobic Environment: The interior of a DNA duplex is a significantly more hydrophobic and rigid environment compared to the aqueous solution. This change in the local environment upon hybridization alters the photophysical properties of the probe, contributing to the observed increase in fluorescence.
This "light-up" property, where the probe is dimly fluorescent when single-stranded and highly fluorescent when double-stranded, makes it an excellent tool for detecting specific nucleic acid sequences without the need for a separate quencher molecule.
The unique properties of this compound and its analogues have led to their widespread use in the design of fluorescent oligonucleotide probes. semanticscholar.org These probes can be synthesized using standard phosphoramidite (B1245037) chemistry, allowing for the incorporation of the fluorescent nucleoside at any desired position within a DNA or RNA sequence. semanticscholar.orgnih.gov
These labeled oligonucleotides serve as highly sensitive tools for a variety of applications, including:
Real-time monitoring of DNA and RNA hybridization.
Detection of specific DNA or RNA sequences in complex biological samples.
Studying the thermodynamics and kinetics of duplex formation. researchgate.net
Probing DNA-protein interactions and conformational changes in nucleic acids.
The ability to replace the natural base thymidine (B127349) with this fluorescent analogue provides a minimally disruptive label that can report on its local environment from within the nucleic acid structure itself. jenabioscience.comnih.gov
Role in DNA-Mediated Charge and Energy Transfer
This compound (PhU) has emerged as a significant molecular tool in the study of DNA-mediated processes, particularly in the realms of charge and energy transfer. Its unique structure, featuring a phenylacetylene (B144264) group attached to the C5 position of deoxyuridine, allows it to be incorporated into DNA duplexes where it can modulate the electronic properties of the helix. This modification introduces an extended π-system into the DNA base stack, which can facilitate the movement of electrons and excitation energy along the DNA strand.
Enhancement of Electron Transfer Efficiency in DNA
The incorporation of this compound into oligodeoxynucleotides has been shown to drastically enhance the efficiency of excess electron transfer (EET) through DNA. rsc.org When PhU is inserted consecutively into a DNA strand, it acts as an effective electron transport modulator. rsc.org
In experimental setups, an ethynylpyrene chromophore is often used as a photoexcitable electron injector, and a molecule like 5-bromouracil (B15302) serves as a distal electron trap. Upon photoexcitation of the ethynylpyrene, an electron is injected into the DNA duplex. The presence of consecutive PhU bases between the electron donor and the acceptor has been observed to lead to remarkably high EET efficiencies. rsc.org This enhancement is attributed to the electronic coupling between the adjacent phenylethynyl groups, which creates a conductive pathway for the electron to travel through the DNA helix. The π-stacking of the phenanthrenyl base pairs can also contribute to increased EET efficiency. nih.gov
The mechanism of this enhanced electron transfer is thought to involve a "hopping" process, where the electron moves between the PhU units. The extended π-systems of the phenylethynyl groups lower the energy barrier for this hopping, making the transfer more efficient over longer distances compared to native DNA bases.
Design Principles for Modulator Sequences
The design of DNA sequences containing PhU as a modulator for charge and energy transfer follows specific principles to optimize efficiency. A key principle is the consecutive arrangement of PhU units. rsc.org By placing multiple PhU nucleosides adjacent to one another, a continuous π-stacked system is created, which is crucial for efficient charge transport. rsc.org
The positioning of the PhU modulator sequence relative to the electron donor and acceptor is also critical. For efficient "hopping," the PhU units act as stepping stones. nih.govrsc.org Therefore, the modulator sequence should be placed directly in the charge transfer pathway.
Molecular Interactions and Biochemical Functionality of 5 Phenylethynyl 2 Deoxyuridine
Impact on Nucleic Acid Duplex Stability and Conformation
The introduction of modified nucleosides into DNA duplexes can significantly alter their stability and conformational properties. While specific melting temperature (Tm) data for DNA duplexes containing 5-Phenylethynyl-2'-deoxyuridine are not extensively detailed in the reviewed literature, studies on related 5-alkynyl-2'-deoxyuridines suggest that such modifications can have a stabilizing effect on the DNA duplex. nih.gov The extended π-system of the aromatic substituent can enhance base stacking interactions, a key contributor to duplex stability.
For instance, a study on 5-(5-indolylethynyl)-2'-deoxyuridine, a structurally similar compound, demonstrated that the ethynyl (B1212043) linkage provides flexibility, allowing the indole (B1671886) and uracil (B121893) rings to achieve a planar orientation that encourages π-π stacking and enhances the stability of triplex DNA structures. oup.com In contrast, the direct linkage of the indole to the uracil base resulted in less stable triplexes. oup.com When incorporated into DNA/RNA duplexes, these modified indoles showed stability comparable to their wild-type counterparts, while DNA/DNA duplexes were slightly less stable. oup.com
Programmable DNA Interstrand Crosslinking via Photo-Cycloaddition
A significant area of interest is the use of modified nucleosides to induce DNA interstrand crosslinks (ICLs) upon photo-irradiation. These ICLs are highly toxic lesions that can block DNA replication and transcription, making them valuable tools in molecular biology and potential anticancer agents. oup.comnih.gov
Light-Induced Alkene-Alkyne [2+2] Photocycloaddition Mechanism
The formation of ICLs by modified nucleosides often proceeds through a [2+2] photocycloaddition reaction. nih.gov This reaction involves the light-induced formation of a four-membered cyclobutane (B1203170) ring between two unsaturated bonds. nih.gov In the context of DNA, this can occur between the C5-C6 double bond of a pyrimidine (B1678525) on one strand and a reactive group on a modified nucleoside on the opposite strand. While the direct photocycloaddition of this compound is not explicitly detailed, the underlying principle involves the photoexcitation of one of the reactive moieties, leading to the formation of a covalent bond with a base on the complementary strand, typically a pyrimidine like thymine (B56734).
The general mechanism for such reactions, for example between two pyrimidines, is initiated by the absorption of UV light, which excites one of the bases to a triplet state. This excited base can then react with an adjacent pyrimidine on the same or opposite strand to form a cyclobutane ring. nih.govnih.gov For an alkene-alkyne cycloaddition, the alkyne group of this compound would react with the C5-C6 double bond of an opposing pyrimidine base, such as thymine, upon UV irradiation. This would result in the formation of a highly strained cyclobutene (B1205218) ring, covalently linking the two DNA strands. A proposed mechanism for a related reaction involving 5-fluoro-2′-O-methyl-4-thiouridine and thymine involves the formation of a thietane (B1214591) intermediate, which then rearranges to form the stable crosslink. nih.gov
Regulation of Crosslinking by Base Pairing and Metal Ions
The efficiency and specificity of DNA interstrand crosslinking can be controlled by several factors, including the sequence context (base pairing) and the presence of metal ions. The formation of ICLs is highly dependent on the geometric alignment of the reactive groups on opposite strands. mdpi.com Therefore, the identity of the base opposite the modified nucleoside can significantly influence the yield of the crosslinking reaction. For example, some photo-crosslinking agents show a strong preference for reacting with thymine over other bases. nih.gov
Metal ions are known to interact with DNA and can influence its structure and stability. ias.ac.inacs.org They can bind to the phosphate (B84403) backbone, stabilizing the duplex, or interact with the nucleobases themselves, which can sometimes lead to destabilization. ias.ac.inacs.org Specific metal ions have been shown to increase the rate of radiation-induced crosslink formation. nih.gov For instance, in a specialized DNA conformation known as M-DNA, where metal ions like Co²⁺, Ni²⁺, or Zn²⁺ replace the imino protons, UV radiation-induced crosslinking was found to be faster compared to standard B-DNA. nih.gov This suggests that metal ions could potentially be used to modulate the efficiency of photocrosslinking reactions involving modified nucleosides by altering the local DNA structure or by participating directly in the photochemical reaction. For instance, silver ions (Ag⁺) have been used to stabilize DNA triplexes by coordinating with C-Ag⁺-C base pairs. nih.gov
Table 1: Factors Influencing DNA Interstrand Crosslinking
| Regulatory Factor | Mechanism of Action | Potential Effect on Crosslinking |
|---|---|---|
| Opposing Base | Determines the geometric alignment and chemical reactivity of the crosslinking site. | Can enhance or inhibit the crosslinking yield depending on the specific photo-crosslinking agent's preference (e.g., higher efficiency with opposing thymine). nih.gov |
| Flanking Sequence | Influences local DNA conformation, flexibility, and the positioning of the reactive groups. | Can modulate the rate and efficiency of the crosslinking reaction. |
| Metal Ions | Can alter DNA conformation, stabilize or destabilize the duplex, and potentially participate in the photochemical reaction. nih.govias.ac.in | May increase the rate and yield of crosslinking by promoting a favorable DNA structure for the reaction. nih.gov |
Structural Elucidation of Crosslinked Products
Determining the precise chemical structure of the crosslinked product is crucial for understanding its biological consequences and its effects on DNA processing. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are vital for this characterization. oup.comnih.gov For example, the structure of an interstrand crosslink formed between an abasic site and an adenine (B156593) residue was established by comparing the enzymatically digested product from the crosslinked DNA with a chemically synthesized standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and NMR. oup.comnih.gov
Structural studies of other bulky DNA adducts have revealed significant conformational changes in the DNA duplex. For instance, the N-(2′-deoxyguanosin-8-yl)-3-aminobenzanthrone adduct causes the modified guanine (B1146940) to adopt a syn conformation, with the aromatic moiety intercalating into the DNA helix. nih.gov Such structural distortions are key features that are recognized by cellular repair machinery. While specific structural data for a this compound-mediated crosslink is not available, it is expected that the resulting cyclobutene or cyclobutane structure would introduce a significant kink or distortion in the DNA double helix. oup.comnih.gov
Modulation of Enzymatic Processes Involving Nucleic Acids
The presence of modified nucleosides and, more dramatically, interstrand crosslinks, can profoundly affect the interaction of DNA with various enzymes, including those involved in replication, transcription, and repair.
Inhibition of DNA Unwinding by Helicases
DNA helicases are essential motor proteins that unwind the DNA double helix to provide single-stranded templates for replication, repair, and transcription. nih.gov The presence of a bulky adduct or an interstrand crosslink on the DNA can act as a roadblock to the translocation of a helicase along the DNA strand, thereby inhibiting its unwinding activity. nih.gov The degree of inhibition often depends on the structure of the lesion and its location on the translocating or non-translocating strand. nih.gov
For example, bulky DNA adducts derived from benzo[a]pyrene (B130552) have been shown to inhibit the activity of the WRN helicase, and this inhibition is influenced by the stereochemistry of the adduct. nih.gov Similarly, cisplatin-induced intrastrand crosslinks reduce the unwinding activity of the Herpes simplex virus type 1 replicative helicase. nih.gov Given that an interstrand crosslink formed by this compound would represent a major, helix-distorting lesion, it is highly probable that it would act as a potent inhibitor of helicase-mediated DNA unwinding. This inhibition is a key aspect of the cytotoxicity of crosslinking agents, as the stalling of replicative helicases can lead to replication fork collapse and cell death. nih.gov
An extensive search for scientific literature on the chemical compound This compound has revealed a significant lack of detailed research corresponding to the specific sections and subsections of the requested article outline. While this compound is identified as a member of the 5-arylethynyl-2'-deoxyuridine class of molecules, and has been noted for its antiviral properties, there is insufficient publicly available data regarding its specific molecular interactions and biochemical functionality within the requested frameworks.
Specifically, literature detailing the following aspects of this compound is not available:
Investigation of Cellular Responses to this compound Incorporation:
Influence on Cell Cycle Progression (Mechanistic Studies):No studies were identified that analyze the influence of this compound on cell cycle progression, including any potential checkpoints that may be activated.
Research in this area has largely focused on a related but structurally different compound, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is widely used as a marker for DNA synthesis. However, the presence of a phenyl group in this compound distinguishes it from EdU, and the specific biological effects outlined in the request have not been documented for this particular molecule.
One study noted that certain 5-arylethynyl-2'-deoxyuridine derivatives, such as 5-(3-perylenylethynyl)-2'-deoxyuridine and 5-[4-(2-benzoxazolyl)phenylethynyl]-2'-deoxyuridine, inhibit the replication of type 1 herpes simplex virus. nih.gov This suggests that the broader class of compounds to which this compound belongs has biological activity, but the specific cellular consequences for the host cell as per the requested outline remain uninvestigated in published literature.
Due to the absence of research data on the specified topics for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements.
Advanced Research Applications and Emerging Technologies
Development of 5-Phenylethynyl-2'-deoxyuridine-Based Biosensors
The development of sensitive and selective biosensors is crucial for diagnostics and molecular research. While 5-EdU is primarily used to label and detect DNA synthesis, its inherent properties and the versatility of its phenylethynyl group are being explored for the creation of novel biosensing platforms, particularly in the realm of electrochemical biosensors.
Electrochemical DNA biosensors offer a promising avenue for the detection of specific DNA sequences and interactions. These sensors typically rely on the immobilization of a DNA probe onto an electrode surface and the subsequent detection of a hybridization event through an electrochemical signal. The incorporation of redox-active molecules is often necessary to generate a measurable signal. The phenylethynyl moiety of 5-EdU presents an interesting prospect for direct electrochemical detection, potentially simplifying biosensor design by eliminating the need for external redox labels.
Research into electrochemical DNA biosensors has demonstrated the feasibility of various signal amplification strategies. For instance, methods based on terminal deoxynucleotidyl transferase (TdTase)-mediated extension have shown good amplifying performance frontiersin.org. In such systems, the incorporation of modified nucleotides can be detected electrochemically. While not yet widespread, the principle of detecting modified DNA strands opens the door for the use of 5-EdU in these platforms. The electrochemical properties of the phenylethynyl group could be harnessed for direct signal transduction upon its incorporation into a DNA strand hybridized to a probe on an electrode.
Furthermore, the development of biosensors for screening toxic reactive metabolites has utilized a two-enzyme pathway to generate metabolites that can then interact with DNA on the sensor nih.gov. The resulting DNA damage or modification is then detected electrochemically. A similar principle could be applied where 5-EdU is incorporated into the DNA probe, and its interaction with a target analyte is monitored through changes in its electrochemical signature.
The table below summarizes the key characteristics of electrochemical DNA biosensors that could be adapted for this compound-based detection.
| Feature | Description | Potential Role of this compound |
| Transduction | Conversion of a biological recognition event into a measurable electrical signal. | The phenylethynyl group could act as a built-in redox label, providing a direct electrochemical signal upon hybridization or interaction. |
| Amplification | Strategies to enhance the detection signal for low-concentration analytes. | Enzymatic incorporation of 5-EdU into a target DNA strand could lead to an amplified electrochemical signal. |
| Selectivity | The ability to detect a specific target molecule in a complex sample. | The high specificity of DNA hybridization ensures that only the target sequence containing or interacting with 5-EdU is detected. |
Engineering of Functional Nucleic Acid Nanostructures
DNA nanotechnology leverages the predictable Watson-Crick base pairing to construct intricate two- and three-dimensional nanostructures. These structures can serve as scaffolds for organizing other molecules with nanoscale precision, leading to applications in areas such as drug delivery, bio-imaging, and nanoelectronics. The functionalization of these DNA nanostructures is key to their application, and 5-EdU provides a versatile handle for such modifications.
The incorporation of 5-EdU into DNA strands allows for the postsynthetic modification of DNA nanostructures using click chemistry. This enables the attachment of a wide array of functional molecules, such as fluorophores, proteins, or nanoparticles, at specific locations on the nanostructure. The Sonogashira cross-coupling reaction is a powerful method for synthesizing 5-alkynyl-2'-deoxyuridine derivatives, which can then be incorporated into oligonucleotides for the assembly of these nanostructures chemrxiv.org.
The ability to create functionalized DNA nanostructures opens up numerous possibilities. For example, DNA nanostructures have been used to template the arrangement of proteins and nanoparticles nih.govnih.gov. By incorporating 5-EdU at defined positions, it is possible to precisely control the placement of these guest molecules, leading to the creation of highly organized functional materials.
The following table outlines different types of DNA nanostructures and the potential role of this compound in their functionalization.
| DNA Nanostructure | Description | Functionalization with this compound |
| DNA Tiles | Basic building blocks that can self-assemble into larger 2D lattices. | Site-specific placement of functional molecules on the lattice via click chemistry with incorporated 5-EdU. |
| DNA Origami | A long single-stranded DNA is folded into a desired shape by numerous short "staple" strands. | Precise positioning of multiple functionalities on a complex 3D scaffold. |
| DNA Tetrahedra | Self-assembled three-dimensional structures with a tetrahedral geometry. | Attachment of therapeutic agents or targeting ligands to the vertices or faces of the tetrahedron. |
Strategies for Targeted Photodynamic and Photochemical Applications (e.g., DNA-specific photosensitizers)
Photodynamic therapy (PDT) is a clinically approved cancer treatment that involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that kill cancer cells. An ideal photosensitizer should have a strong absorption in the red or near-infrared region for deep tissue penetration and a high quantum yield of singlet oxygen, a key cytotoxic ROS.
While 5-EdU itself has not been extensively studied as a photosensitizer, related compounds with extended π-conjugated systems at the C5 position of uridine (B1682114) have shown significant promise. For instance, 3',5'-di-O-acetyl-5-phenylethynyl-4-thio-2'-deoxyuridine, a thionated analogue of a 5-EdU derivative, exhibits a red-shifted absorption and a substantially high quantum yield of singlet oxygen formation, making it a promising candidate for photochemotherapy nih.gov. This suggests that the phenylethynyl group, especially when combined with other modifications, can impart favorable photophysical properties.
Furthermore, the photochemical reactivity of modified nucleosides within DNA is an area of active research. UV irradiation of DNA containing 5-bromo-2'-deoxyuridine (B1667946) or 5-bromo-2'-deoxycytidine (B85790) can lead to the formation of intrastrand crosslinks, a form of DNA damage that can be lethal to cells nih.gov. Similarly, 5-(phenylthiomethyl)-2'-deoxyuridine (B1253603) has been shown to be a photoreactive precursor that can generate specific base lesions upon UV exposure nih.gov. These findings highlight the potential of modified pyrimidines to act as DNA-specific photosensitizers, where the damage is localized to the DNA itself.
The incorporation of a photosensitizing nucleoside like a derivative of 5-EdU directly into the DNA of proliferating cancer cells could offer a highly targeted form of PDT. Since 5-EdU is preferentially incorporated into the DNA of dividing cells, this strategy would concentrate the photosensitizer at the desired site of action, minimizing damage to surrounding healthy tissues.
The table below presents the photophysical properties of a related thionucleoside, demonstrating the potential of the phenylethynyl modification for photodynamic applications.
| Compound | Absorption Max (nm) | Fluorescence Quantum Yield | Singlet Oxygen Quantum Yield (ϕΔ) |
| 3',5'-di-O-acetyl-5-phenylethynyl-4-thio-2'-deoxyuridine | UVA region | Yes | High |
These emerging applications of this compound underscore its versatility beyond its established role in cell proliferation assays. As research continues, the unique properties of this compound are likely to be harnessed for the development of a new generation of advanced biotechnological and therapeutic tools.
Computational and Theoretical Studies on 5 Phenylethynyl 2 Deoxyuridine
Molecular Dynamics Simulations of Modified Nucleic Acid Duplexes
While specific molecular dynamics (MD) simulations focusing exclusively on 5-Phenylethynyl-2'-deoxyuridine incorporated into nucleic acid duplexes are not extensively documented in publicly available literature, the impact of similar bulky 5-substituted pyrimidine (B1678525) analogs on DNA and RNA structure has been explored. These studies provide valuable insights into the likely conformational effects of the phenylethynyl group.
For 5-substituted pyrimidines with an ethynyl (B1212043) linkage, it has been suggested that the rigid triple bond plays a crucial role in positioning the aromatic substituent within the major groove of the DNA duplex. This positioning can facilitate favorable π-π stacking interactions with adjacent base pairs, potentially enhancing the stability of the duplex. A study on 5-(5-indolylethynyl)-2'-deoxyuridine demonstrated higher triplex stabilization compared to its non-ethynyl counterpart, attributing this to the ability of the triple bond to allow the indole (B1671886) moiety to adopt an optimal position for stacking. sdu.dk It is reasonable to infer that the phenylethynyl group in this compound would behave similarly, with the phenyl ring positioned to interact favorably with the duplex environment.
It is important to note that the phenylethynyl group is relatively large, yet studies have indicated that a π-conjugated system of this size at the C5-position of the pyrimidine ring does not interfere with base-pairing. open.ac.uk
Future molecular dynamics simulations on DNA and RNA duplexes containing this compound would be invaluable for elucidating detailed structural perturbations, solvent interactions, and the energetic consequences of this modification.
Quantum Chemical Characterization of Excited States and Photoreactions
The photophysical properties of this compound are of significant interest due to its intrinsic fluorescence. open.ac.uk Quantum chemical calculations are powerful tools for characterizing the electronic excited states and potential photoreactions of such molecules. While detailed computational studies specifically on this compound are not widely published, research on the closely related compound, 3',5'-di-O-acetyl-5-phenylethynyl-4-thio-2'-deoxyuridine, provides a strong basis for understanding its behavior. open.ac.uk
For the thio-analog, time-dependent density functional theory (TD-DFT) calculations have been employed to investigate its excited states. These calculations revealed a large red-shifted absorption band in the UVA region, consistent with experimental observations. open.ac.uk The study also determined the quantum yield of intersystem crossing and the formation of singlet molecular oxygen, highlighting its potential as a photosensitizer. open.ac.uk
It is known that this compound itself is fluorescent, and the fluorescence quantum yield of its thio-derivative was found to be dependent on the excitation wavelength, suggesting the involvement of different photochemical reaction pathways from higher excited singlet states. open.ac.uk Theoretical methods like TD-DFT are instrumental in mapping out these potential energy surfaces and identifying the key electronic transitions involved in absorption and emission processes.
The general approach for such studies involves optimizing the ground-state geometry of the molecule and then using TD-DFT to calculate the vertical excitation energies and oscillator strengths for a number of the lowest singlet and triplet excited states. This allows for the assignment of the experimentally observed absorption bands. To understand the emission properties, the geometry of the lowest excited singlet state (S1) is optimized, and the emission energy is calculated as the energy difference between the S1 and ground state (S0) at the S1 geometry.
Further computational investigations focusing on this compound are needed to fully characterize its photophysical properties, including its fluorescence lifetime, quantum yield, and the mechanisms of any potential photoreactions.
Structure-Activity Relationship Studies for Design Optimization
Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds into potent and selective therapeutic agents. For this compound and its analogs, SAR studies have primarily focused on their antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).
Research has shown that the nature of the substituent at the 5-position of 2'-deoxyuridine (B118206) is a key determinant of antiviral potency. The introduction of arylethynyl groups at this position has been a successful strategy in developing active compounds. nih.govnih.gov A critical finding from these studies is the importance of the linker between the uracil (B121893) base and the aromatic substituent. Nucleosides containing a rigid arylethynyl linker generally exhibit higher anti-HSV-1 activity compared to those with more flexible linkers. nih.gov This suggests that a specific spatial orientation of the aromatic moiety in the active site of the target viral enzyme, likely the viral DNA polymerase or thymidine (B127349) kinase, is necessary for effective inhibition.
While there is no clear correlation between antiviral activity and the size of the bulky substituent, the electronic and steric properties of the aromatic ring play a role. nih.gov The table below summarizes the anti-HSV-1 activity of several 5-arylethynyl-2'-deoxyuridine derivatives, illustrating the impact of different aromatic systems.
| Compound Name | Aromatic Substituent | Anti-HSV-1 Activity (IC₅₀, µg/mL) |
| 5-(Phenylethynyl)-2'-deoxyuridine | Phenyl | Data not available in cited sources |
| 5-(1-Perylenylethynyl)-2'-deoxyuridine | 1-Perylenyl | Inhibits replication |
| 5-(3-Perylenylethynyl)-2'-deoxyuridine | 3-Perylenyl | Inhibits replication |
| 5-[4-(2-Benzoxazolyl)phenylethynyl]-2'-deoxyuridine | 4-(2-Benzoxazolyl)phenyl | Inhibits replication |
IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit viral replication by 50%. "Inhibits replication" indicates that the compound was found to be active, but a specific IC₅₀ value was not provided in the cited source. nih.gov
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools to rationalize these experimental SAR findings and guide the design of new, more potent analogs. Although specific docking studies for this compound with viral enzymes were not found in the reviewed literature, this approach is commonly used in the design of antiviral nucleosides. Such studies could provide a structural basis for the observed SAR, for instance, by revealing key interactions between the phenylethynyl group and amino acid residues in the enzyme's active site. This would enable the rational design of derivatives with optimized interactions and, consequently, improved antiviral efficacy.
Q & A
Q. How does 5-Phenylethynyl-2'-deoxyuridine compare to BrdU for detecting DNA synthesis in cell proliferation assays?
Methodological Answer: this compound (EdU) is a thymidine analog that incorporates into newly synthesized DNA during S-phase. Unlike BrdU, EdU detection uses copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) with fluorescent azides, eliminating the need for DNA denaturation or antibody-based detection . This preserves cellular structure and reduces processing time to minutes. For optimal results, use 10 μM EdU in culture medium for 1–2 hours, followed by fixation with 4% paraformaldehyde and click chemistry staining (e.g., Alexa Fluor®-azide conjugates) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: EdU is classified as a germ cell mutagen (Category 1B) and reproductive toxin (Category 2). Always:
Q. What are the optimal conditions for EdU incorporation in mammalian cell cultures?
Methodological Answer:
- Concentration : 10–50 μM EdU in culture medium, depending on cell type and proliferation rate .
- Incubation Time : 1–2 hours for actively dividing cells (e.g., cancer cell lines). Extend to 24 hours for slow-proliferating primary cells .
- Fixation : Post-incubation, fix cells with 4% paraformaldehyde (15 min) and permeabilize with 0.5% Triton X-100 (20 min) before click chemistry .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its antiviral activity?
Methodological Answer: Bulky aryl substitutions at the 5-ethynyl position improve anti-HSV-1 activity. For example:
Q. How does EdU toxicity impact cell cycle analysis, and how can this be mitigated?
Methodological Answer: EdU activates DNA damage checkpoints (e.g., Rad3 in fission yeast) at concentrations >1 μM, leading to S-phase arrest . To minimize toxicity:
Q. How can EdU labeling be integrated with RNA interference (RNAi) screens to study proliferation pathways?
Methodological Answer:
- Perform high-content siRNA screens by co-staining EdU with cell cycle markers (e.g., DAPI for DNA content) .
- Use automated imaging platforms to quantify EdU+ cells across siRNA-treated populations. Normalize data to controls (scrambled siRNA) .
- For mechanistic studies, combine EdU with phospho-histone H3 (pH3) staining to distinguish S-phase (EdU+) and mitotic (pH3+) populations .
Q. What are the limitations of EdU in whole-organ imaging, and how can penetration be optimized?
Methodological Answer:
- Limitation : Large tissue explants (e.g., brain or intestine) may exhibit uneven azide penetration.
- Optimization : Use small-molecule azide dyes (e.g., Alexa Fluor® 488-azide) and extend staining times to 1–2 hours .
- Validate with whole-mount confocal microscopy and compare to BrdU-stained sections for consistency .
Troubleshooting & Data Contradictions
Q. How should researchers resolve discrepancies in EdU incorporation rates across cell types?
Methodological Answer:
- Variable Thymidine Kinase Activity : Use cell lines engineered to express human equilibrative nucleoside transporter 1 (hENT1) for consistent EdU uptake .
- Proliferation Heterogeneity : Normalize EdU+ counts to total cell number (DAPI+ nuclei) and validate with metabolic assays (e.g., MTT) .
- Artifacts in Fixed Tissues : Avoid over-fixation (>30 min in paraformaldehyde), which reduces click chemistry efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
